molecular formula C18H17ClN2O4S B2531331 1-(2-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878427-74-8

1-(2-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2531331
CAS No.: 878427-74-8
M. Wt: 392.85
InChI Key: YBRYGQYXAMAWIA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a bicyclic heterocyclic compound featuring a fused thienoimidazolone core substituted with 2-chlorophenyl and 2-methoxyphenyl groups. The ortho-substituted aromatic rings likely influence steric and electronic properties, affecting reactivity and biological interactions.

Key structural attributes include:

  • Molecular formula: C₁₈H₁₇ClN₂O₄S (inferred from a positional isomer in ) .
  • Functional groups: Sulfonyl groups (5,5-dioxide), imidazolone ring, chlorophenyl, and methoxyphenyl substituents.
  • Predicted properties: Boiling point (614.7±55.0°C), density (1.441±0.06 g/cm³), and pKa (-0.50±0.20) .

Properties

IUPAC Name

3-(2-chlorophenyl)-1-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-25-17-9-5-4-8-14(17)21-16-11-26(23,24)10-15(16)20(18(21)22)13-7-3-2-6-12(13)19/h2-9,15-16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRYGQYXAMAWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tetrahydrothienoimidazolone derivatives with diverse substitutions. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
Target Compound : 1-(2-Chlorophenyl)-3-(2-methoxyphenyl)-... 2-Cl-C₆H₄, 2-MeO-C₆H₃ C₁₈H₁₇ClN₂O₄S 392.86 Predicted bp: 614.7°C; pKa: -0.50
Analog 1 : 1-(2-Chlorophenyl)-3-(3-methoxyphenyl)-... (CAS 526189-81-1) 2-Cl-C₆H₄, 3-MeO-C₆H₃ C₁₈H₁₇ClN₂O₄S 392.86 Similar formula; positional isomerism alters steric effects
Analog 2 : 1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-... (CAS 873811-19-9) 4-EtO-C₆H₄, 4-MeO-C₆H₃ C₂₀H₂₂N₂O₅S 402.5 Increased alkyl chain length (ethoxy) enhances lipophilicity
Analog 3 : 1-Allyl-3-(3-methylphenyl)-... (CAS 620590-09-2) Allyl, 3-Me-C₆H₃ C₁₅H₁₈N₂O₂S₂ 322.45 Thione group (C=S) instead of ketone; lower molecular weight
Analog 4 : 1-Phenyl-3-[3-(trifluoromethyl)phenyl]-... (CAS 616214-43-8) Ph, 3-CF₃-C₆H₃ Likely C₁₉H₁₆F₃N₂O₂S₂ ~440.4 CF₃ group introduces strong electron-withdrawing effects

Key Findings:

Chlorine at the 2-position (ortho) may enhance intermolecular halogen bonding compared to para-substituted derivatives .

Functional Group Variations :

  • Replacement of the imidazolone ketone (C=O) with a thione (C=S) in Analog 3 increases sulfur content, altering solubility and redox properties .
  • Trifluoromethyl groups (Analog 4) improve metabolic stability and membrane permeability due to lipophilic and electron-deficient characteristics .

Physicochemical Trends :

  • Molecular Weight : Ranges from 322.45 (Analog 3) to 402.5 (Analog 2), with higher weights correlating with bulkier substituents (e.g., ethoxy) .
  • Acidity : The target compound’s predicted pKa (-0.50) suggests strong acidity, likely due to electron-withdrawing sulfonyl groups, whereas thione-containing analogs may exhibit different protonation behavior .

Research Implications:

  • Drug Design : The 5,5-dioxide moiety in the target compound enhances water solubility, making it suitable for aqueous formulations, while CF₃-substituted analogs (e.g., Analog 4) may excel in CNS targeting due to blood-brain barrier penetration .
  • Synthetic Challenges : Ortho-substituted derivatives (target compound) may require optimized reaction conditions to avoid steric hindrance during cyclization, as seen in imidazolone syntheses involving bulky substituents .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. For analogous imidazole derivatives, a common approach is to use a one-pot procedure under reflux conditions with ethanol as the solvent. For example, condensation of hydrazine derivatives with carbonyl-containing precursors (e.g., chalcones or substituted propenones) can yield fused imidazole-thiophene scaffolds . Key intermediates may include substituted hydrazines (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) and α,β-unsaturated ketones. Reaction optimization often requires monitoring via TLC and purification by recrystallization from ethanol or isopropyl alcohol .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. For instance, ¹H-NMR signals in the δ 2.5–4.6 ppm range often correspond to methyl/methylene groups adjacent to heteroatoms, while aromatic protons appear at δ 7.0–8.5 ppm . Infrared (IR) spectroscopy identifies functional groups like sulfone (asymmetric S=O stretching at ~1300–1350 cm⁻¹) and carbonyl groups. Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns indicating stability of the thienoimidazole core .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Methodological Answer : This compound’s solubility is likely poor in water but moderate in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., chloroform). Stability testing under varying pH and temperature conditions is recommended. For storage, lyophilization or storage in anhydrous solvents under inert gas (N₂/Ar) at –20°C can prevent hydrolysis or oxidation of the sulfone group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during multi-step synthesis?

  • Methodological Answer : Systematic variation of catalysts, solvents, and temperatures is essential. For example, ceric ammonium nitrate (CAN) has been used as a catalyst in similar imidazole syntheses to enhance reaction rates and yields . Solvent screening (e.g., switching from ethanol to acetonitrile) may improve solubility of intermediates. Kinetic studies using HPLC or in-situ IR can identify rate-limiting steps. A recent study on analogous compounds achieved a 15% yield increase by optimizing reflux time from 3 to 5 hours .

Q. What strategies resolve contradictions in spectral or crystallographic data?

  • Methodological Answer : Discrepancies in melting points or NMR signals may arise from polymorphism or residual solvents. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. For example, a pyrazoline derivative’s crystal structure revealed unexpected chair conformations in the tetrahydrothiophene ring, clarifying conflicting NMR assignments . Computational validation (e.g., density functional theory (DFT) calculations for NMR chemical shifts) can also reconcile experimental and theoretical data .

Q. What computational approaches predict reactivity in further derivatization?

  • Methodological Answer : DFT-based molecular docking or molecular dynamics simulations can model interactions with biological targets (e.g., enzymes or receptors). For regioselectivity predictions in electrophilic substitution reactions, Fukui function analysis identifies nucleophilic/electrophilic sites on the aromatic rings. A study on a related imidazole-thiophene hybrid used DFT to predict preferential nitration at the 4-position of the methoxyphenyl group .

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